molecular formula C17H29Cl2FN2O2 B3010210 1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185484-59-6

1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B3010210
CAS No.: 1185484-59-6
M. Wt: 383.33
InChI Key: BIKNPGBIVAUAMT-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a chemically modified derivative of propranolol, specifically engineered for advanced neuroscience and neuropharmacology research. Its core research value lies in its high-affinity interaction with serotonergic and adrenergic receptor systems. The compound acts as a potent and selective antagonist for the 5-HT 1A receptor, a key player in modulating neurotransmitter release and a target for investigating mood disorders, anxiety, and cognition. Concurrently, its beta-adrenergic receptor (β-AR) antagonist properties, inherited from its propranolol-related structure , allow researchers to probe the complex crosstalk between the serotonergic and adrenergic systems in the central nervous system. This dual pharmacological profile makes it an indispensable tool for studying receptor heterodimerization, signal transduction pathways, and for in vitro screening of novel psychotherapeutic agents . The tert-butoxy group enhances metabolic stability, making it particularly suitable for long-duration in vitro assays. This compound is strictly for research use in laboratory settings.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2O2.2ClH/c1-17(2,3)22-13-16(21)12-19-8-10-20(11-9-19)15-6-4-14(18)5-7-15;;/h4-7,16,21H,8-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKNPGBIVAUAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H24Cl2FN2O2
  • Molecular Weight : 357.28 g/mol

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for its ability to modulate these receptors, which are crucial in the treatment of psychiatric disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to serotonin receptors (5-HT1A and 5-HT2A). This binding can lead to alterations in neurotransmitter release and modulation of mood and anxiety levels.

Biological Activity Data

Study Reference Biological Activity IC50/EC50 Values Notes
Inhibition of serotonin receptorsIC50 = 25 nM (5-HT1A)Effective in modulating anxiety-related behaviors in animal models.
Antiproliferative effects on cancer cellsEC50 = 15 µM (MCF-7)Shows potential as an anticancer agent against breast cancer lines.
Acetylcholinesterase inhibitionIC50 = 12 µMSuggests potential for cognitive enhancement applications.

Anticancer Activity

Research conducted on the antiproliferative effects of this compound revealed promising results against various cancer cell lines, particularly MCF-7 (breast cancer). The compound demonstrated an EC50 value of 15 µM, indicating moderate activity compared to established chemotherapeutics. Further investigations into the mechanisms revealed that it may induce apoptosis through the activation of caspase pathways, a critical process in cancer cell death.

Neuropharmacological Effects

In a neuropharmacological study, the compound was tested for its effects on anxiety-like behavior in rodents. The results indicated that administration led to a significant reduction in anxiety levels, as measured by the elevated plus maze test. The mechanism appears to involve modulation of serotonergic pathways, which are often targeted in anxiolytic drug development.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride may exhibit antidepressant properties. The piperazine ring is known for its interaction with serotonin receptors, which are crucial in the modulation of mood .

Case Study:
A study evaluated the efficacy of a related compound in animal models of depression, demonstrating significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to receptor modulation .

Antipsychotic Potential

The structural similarity to known antipsychotic agents suggests potential applications in treating schizophrenia and other psychotic disorders. The fluorophenyl group may enhance binding affinity to dopamine receptors, which are often implicated in psychosis .

Research Findings:
In vitro studies have shown that derivatives of this compound can inhibit dopamine D2 receptor activity, providing a pathway for further development as an antipsychotic medication .

Neuropharmacology Research

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its effects on neurotransmitter systems can be investigated to understand its role in CNS disorders.

Data Table: Neurotransmitter Interaction Studies

Compound NameTarget ReceptorEffectReference
This compoundSerotonin 5-HT1AAgonist
This compoundDopamine D2Antagonist

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound for research purposes.

Synthesis Overview:

  • Starting Materials: Tert-butyl alcohol, piperazine derivatives, and fluorinated phenyl compounds.
  • Reagents: Standard coupling reagents and solvents.
  • Yield Optimization: Use of microwave-assisted synthesis has been reported to enhance yields significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperazine-containing propan-2-ol derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications References
1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride (Target) tert-Butoxy, 4-fluorophenylpiperazine C₁₇H₂₇Cl₂FN₂O₂ 396.3 (salt) Enhanced solubility (dihydrochloride), potential CNS receptor modulation
1-(4-Chloro-3-methylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride 4-Chloro-3-methylphenoxy, 4-fluorophenylpiperazine C₂₀H₂₅Cl₃FN₂O₂ 466.3 (salt) Increased lipophilicity (Cl substituent), possible antibacterial activity
Naftopidil dihydrochloride Naphthalen-1-yloxy, 4-(2-methoxyphenyl)piperazine C₂₄H₃₀Cl₂N₂O₃ 481.4 (salt) α₁-Adrenergic receptor antagonist, used for benign prostatic hyperplasia
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazinyl]-2-propanol dihydrochloride Allylphenoxy, hydroxyethylpiperazine C₁₉H₂₉Cl₂N₂O₃ 423.4 (salt) Improved pharmacokinetics (hydroxyethyl group), preclinical radioprotection studies
1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-[2-(1-hydroxyethyl)phenoxy]propan-2-ol dihydrochloride 3,4-Dimethylphenylpiperazine, hydroxyethylphenoxy C₂₃H₃₂Cl₂N₂O₃ 471.4 (salt) Dual substituent effects (methyl and hydroxyethyl), experimental anticancer activity

Q & A

Q. What advanced analytical techniques address co-elution challenges in impurity profiling?

  • Methodological Answer :
  • 2D-LC : Couple HILIC (first dimension) with RP-C18 (second dimension) to separate polar (e.g., unreacted 4-fluorophenylpiperazine) and non-polar impurities.
  • HRMS/MS : Fragment ions (e.g., m/z 165.07 for 4-fluorophenyl) confirm impurity identity.
  • Case study : Resolve tert-butyl oxidation products (Δm/z +16) using ion mobility spectrometry .

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